Product packaging for 2,3-Dichloro-6-fluorobenzonitrile(Cat. No.:CAS No. 79544-26-6)

2,3-Dichloro-6-fluorobenzonitrile

Cat. No.: B1309177
CAS No.: 79544-26-6
M. Wt: 190 g/mol
InChI Key: PISOOQLALMAJRE-UHFFFAOYSA-N
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Description

Contextual Significance in Synthetic Organic Chemistry

In the field of synthetic organic chemistry, 2,3-dichloro-6-fluorobenzonitrile serves as a versatile precursor for the synthesis of more complex molecules. The presence of multiple halogen atoms (chlorine and fluorine) on the benzonitrile (B105546) framework allows for a variety of chemical transformations. These halogens can act as leaving groups in nucleophilic aromatic substitution reactions, enabling the introduction of a wide array of functional groups. This reactivity is crucial for building molecular complexity and accessing novel compounds.

Furthermore, the nitrile group can be subjected to various chemical modifications, such as hydrolysis to a carboxylic acid, reduction to an amine, or participation in cycloaddition reactions. This multifunctionality makes this compound a valuable starting material for creating diverse chemical libraries and targeting specific molecular architectures. Its utility as a building block is a cornerstone of its significance in academic and industrial research.

Strategic Importance as a Fine Chemical and Pharmaceutical Intermediate

The role of this compound extends to its application as a fine chemical and a key intermediate in the pharmaceutical industry. Fine chemicals are pure, single substances produced in limited quantities and sold at high prices, often for specialized applications. Halogenated benzonitriles, including this specific compound, are recognized as important intermediates in the synthesis of agrochemicals and pharmaceuticals. tra-chem.com

The incorporation of fluorine into drug molecules is a common strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and bioavailability. The specific substitution pattern of this compound makes it a valuable precursor for the synthesis of certain active pharmaceutical ingredients (APIs). For instance, related compounds like 2,6-dichloro-3-fluorobenzonitrile (B173952) are known intermediates in the synthesis of pharmaceuticals and plant protection agents. researchgate.net The strategic placement of halogen atoms allows for regioselective reactions, which are critical in the multi-step synthesis of complex drug molecules.

Overview of Research Trajectories for Halogenated Benzonitriles

Research into halogenated benzonitriles is a broad and active area. Scientists are exploring their synthesis, reactivity, and application in various fields. One major research trajectory focuses on developing new and efficient methods for the synthesis of these compounds. This includes exploring different halogenation techniques and optimizing reaction conditions to achieve high yields and purity. google.comgoogle.com

Another significant area of research involves studying the reactivity of halogenated benzonitriles. This includes investigating their participation in various chemical reactions such as nucleophilic aromatic substitution, cross-coupling reactions (e.g., Suzuki-Miyaura coupling), and other transformations to create novel organic molecules. acs.org Understanding the influence of the type and position of the halogen on the reactivity of the benzonitrile ring is a key aspect of this research. snmjournals.org

Furthermore, the biological activities of halogenated benzonitriles are under investigation. Researchers are exploring their potential as inhibitors of enzymes or as modulators of biological pathways. sigmaaldrich.com This research is often a precursor to the development of new therapeutic agents. The study of compounds like this compound contributes to the broader understanding of how halogenation patterns on aromatic rings influence chemical and biological properties.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H2Cl2FN B1309177 2,3-Dichloro-6-fluorobenzonitrile CAS No. 79544-26-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,3-dichloro-6-fluorobenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H2Cl2FN/c8-5-1-2-6(10)4(3-11)7(5)9/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PISOOQLALMAJRE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1F)C#N)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H2Cl2FN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80396135
Record name 2,3-Dichloro-6-fluorobenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80396135
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

79544-26-6
Record name 2,3-Dichloro-6-fluorobenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80396135
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 2,3 Dichloro 6 Fluorobenzonitrile

Directed Synthesis Pathways

Directed synthesis involves constructing the target molecule through a series of planned steps, often starting from a less complex, commercially available precursor.

A feasible, though not explicitly documented, route to 2,3-dichloro-6-fluorobenzonitrile could begin with a suitably substituted nitrobenzene (B124822) precursor, such as 2,3-dichloronitrobenzene (B165493) or a related compound. A general strategy involves introducing the cyano group and then converting another substituent to the fluoro group, or vice-versa.

For instance, a synthetic sequence could start from 2,3,4-trichloronitrobenzene (B101362). A nucleophilic substitution reaction with a cyanide source, like cuprous cyanide in the presence of pyridine, can replace a chlorine atom with a cyano group, a method used to produce 2,3-dichloro-6-nitrobenzonitrile (B29917) prepchem.com. The resulting nitro compound serves as a key intermediate. The nitro group can then be reduced to an amino group (-NH2). This amine can subsequently be converted to a fluorine atom via a Sandmeyer-type reaction, specifically the Balz-Schiemann reaction, which uses fluoroboric acid and nitrite (B80452) to generate a diazonium tetrafluoroborate (B81430) salt that yields the aryl fluoride (B91410) upon thermal decomposition.

Another potential pathway involves starting with 1,2-dichloro-3-nitrobenzene, cyanating it to form 2-chloro-6-nitrobenzonitrile, and then performing a de-nitrochlorination with chlorine gas to obtain 2,6-dichlorobenzonitrile (B3417380) google.com. While this produces a different isomer, similar multi-step manipulations of chloro, nitro, and cyano groups on a benzene (B151609) ring are fundamental to accessing the desired substitution pattern.

The process involves a three-step conversion:

Chlorination: The starting material, 2,6-dichloro-3-fluoroacetophenone, undergoes chlorination to yield alpha, alpha, alpha, 2,6-pentachloro-3-fluoroacetophenone. google.com

Ammonolysis: The resulting compound is treated with ammonia (B1221849) gas in an organic solvent to form 2,6-dichloro-3-fluorobenzamide. google.com

Dehydration: The benzamide (B126) is then dehydrated using a reagent like bis(trichloromethyl) carbonate to produce the final product, 2,6-dichloro-3-fluorobenzonitrile (B173952). google.com

This pathway demonstrates the utility of converting readily available, multi-halogenated acetophenones into valuable benzonitrile (B105546) intermediates. guidechem.comchemimpex.com

Halogen Exchange Strategies

Halogen exchange (Halex) reactions are a cornerstone for the synthesis of aromatic fluorides, involving the substitution of a chlorine or bromine atom with fluorine. nih.gov These reactions are typically challenging due to the high activation energy required but can be made efficient through the use of specific reagents and catalysts. nih.gov

The most common method for introducing a fluorine atom onto an aromatic ring via halogen exchange is through nucleophilic aromatic substitution using an alkali metal fluoride, such as potassium fluoride (KF) or cesium fluoride (CsF). google.com The reaction is generally carried out in the presence of a high-boiling, aprotic dipolar solvent. google.com For the synthesis of fluorobenzonitriles, a corresponding chlorobenzonitrile is reacted with the alkali metal fluoride. google.com The efficiency of this exchange is highly dependent on the activation of the chlorine atom by electron-withdrawing groups on the aromatic ring. Double or multiple chlorine-fluorine exchanges have been made possible through advancements in this method. google.com

A typical procedure involves heating a chlorobenzonitrile, such as 2,3,6-trichlorobenzonitrile, with potassium fluoride in an aprotic polar solvent at temperatures between 100 to 250°C to form chlorofluorobenzonitriles. google.com

To overcome the harsh conditions often required for halogen exchange, various catalytic systems have been developed. These catalysts enhance the reactivity of the fluoride source and facilitate the substitution under milder conditions. nih.govresearchgate.net

Phase-Transfer Catalysts: Quaternary ammonium (B1175870) compounds and crown ethers are effective phase-transfer catalysts. google.com They work by binding to the alkali metal cation (e.g., K+ from KF), making the fluoride anion "naked" and more nucleophilic, thereby accelerating the reaction rate. google.comresearchgate.net

Aminophosphonium Catalysts: These catalysts have been shown to be effective in the fluorination of haloaromatic compounds with alkali metal fluorides, allowing the reactions to proceed under relatively mild conditions. google.com

Metal-Based Catalysts: While less common for direct Halex reactions with alkali fluorides, metal catalysts, including those based on palladium or platinum, are used in related fluorination and dehalogenation processes. google.com For example, catalytic reduction is used to remove chlorine atoms selectively after a fluorination step. google.com

These catalytic approaches are crucial for making the synthesis of fluorinated aromatics more efficient and suitable for industrial-scale production. google.com

Synthesis of Related Dichlorofluorobenzonitrile Isomers

The synthetic routes for isomers such as 2,6-dichloro-3-fluorobenzonitrile and 2,4-dichloro-5-fluorobenzonitrile (B139205) are well-documented and provide valuable insight into the chemistry of dichlorofluorobenzonitriles.

As previously mentioned, a highly efficient, manufacturing-scale process for this isomer starts from 2,6-dichloro-3-fluoroacetophenone. researchgate.netresearchgate.netgoogle.com

Table 1: Synthesis of 2,6-Dichloro-3-fluorobenzonitrile

Step Reactants Reagents Product Yield Reference
1 2,6-dichloro-3-fluoroacetophenone Chlorine gas, Glacial acetic acid/Sodium acetate α,α,α,2,6-pentachloro-3-fluoroacetophenone - google.com
2 α,α,α,2,6-pentachloro-3-fluoroacetophenone Ammonia gas 2,6-dichloro-3-fluorobenzamide - google.com
3 2,6-dichloro-3-fluorobenzamide Bis(trichloromethyl) carbonate, Triethylamine 2,6-dichloro-3-fluorobenzonitrile 92% google.com

An alternative method involves the gas-phase ammoxidation of a mixture containing 2,6-dichloro-3-fluorotoluene at high temperatures (350° to 550° C) over a specialized catalyst. google.com

The synthesis of this isomer is typically achieved through the dehydration of the corresponding benzamide. google.com

Table 2: Synthesis of 2,4-Dichloro-5-fluorobenzonitrile

Step Reactants Reagents Product Reference
1 2,4-dichloro-5-fluorobenzoic acid Thionyl chloride, Dimethylformamide (catalyst) 2,4-dichloro-5-fluorobenzoyl chloride google.comgoogle.com
2 2,4-dichloro-5-fluorobenzoyl chloride Aqueous ammonia 2,4-dichloro-5-fluorobenzamide google.comgoogle.com

Other reported synthetic routes include the reaction of 1-bromo-2,4-dichloro-5-fluorobenzene (B75593) with copper(I) cyanide and the conversion of 2,4-dichloro-5-fluoronitrobenzene (B1301596) via reduction, diazotization, and a Sandmeyer reaction with cyanide. google.com

Table 3: Chemical Compounds Mentioned

Compound Name
This compound
2,6-dichloro-3-fluoroacetophenone
2,6-Dichloro-3-fluorobenzonitrile
2,4-Dichloro-5-fluorobenzonitrile
Benzonitrile
2-chloro-6-fluorobenzonitrile
2,6-dichloro-3-fluorobenzamide
alpha, alpha, alpha, 2,6-pentachloro-3-fluoroacetophenone
2,4-dichloro-5-fluorobenzoic acid
2,4-dichloro-5-fluorobenzoyl chloride
2,4-dichloro-5-fluorobenzamide
2,3-Dichloro-6-nitrobenzonitrile
2,3,4-trichloronitrobenzene
1,2-dichloro-3-nitrobenzene
2-chloro-6-nitrobenzonitrile
2,6-dichlorobenzonitrile
2,3,6-trichlorobenzonitrile
2,6-dichloro-3-fluorotoluene
1-bromo-2,4-dichloro-5-fluorobenzene
2,4-dichloro-5-fluoronitrobenzene
Potassium Fluoride
Cesium Fluoride
Cuprous Cyanide
Thionyl Chloride
Phosphorus Oxychloride
Bis(trichloromethyl) carbonate
Triethylamine
Pyridine

Chlorination and Ammonolysis Sequences

A plausible, albeit multi-step, pathway to the target compound commencing with an ammonolysis reaction involves the use of 2,3,4-trichloronitrobenzene as a starting material. The reaction of 2,3,4-trichloronitrobenzene with ammonia in an aqueous solution in the presence of a sulfur-containing compound as a catalyst can selectively replace the chlorine atom at the 4-position with an amino group, yielding 2,3-dichloro-6-nitroaniline. google.com This intermediate, possessing the desired 2,3-dichloro substitution pattern, can then theoretically be converted to the target benzonitrile through a sequence of reactions including reduction of the nitro group to an amine, diazotization, and a Sandmeyer or similar reaction to introduce the cyano group, followed by the introduction of the fluorine atom.

Dehydration Reactions to Form the Nitrile Moiety

The final step in many benzonitrile syntheses is the dehydration of a corresponding benzamide. This transformation is a well-established and efficient method for forming the nitrile functional group. A variety of dehydrating agents can be employed for this purpose, with common choices including phosphoryl chloride (POCl₃), thionyl chloride (SOCl₂), and bis(trichloromethyl)carbonate (triphosgene).

While a specific documented procedure for the dehydration of 2,3-dichloro-6-fluorobenzamide (B2492694) to this compound is not explicitly detailed in the available literature, the synthesis of the isomeric 2,6-dichloro-3-fluorobenzonitrile from its corresponding amide provides a robust and directly analogous method. In this process, 2,6-dichloro-3-fluorobenzamide is reacted with bis(trichloromethyl)carbonate in the presence of an organic amine catalyst, such as N,N-dimethylformamide, in a suitable solvent like toluene (B28343). google.com The reaction proceeds smoothly at temperatures ranging from 0 to 80°C to afford the desired nitrile in high yield. google.com

Similarly, the dehydration of 3-aminobenzamide (B1265367) to 3-aminobenzonitrile (B145674) has been effectively carried out using thionyl chloride in toluene at elevated temperatures. chemicalbook.com This further supports the general applicability of these standard dehydrating agents for the synthesis of substituted benzonitriles. The hypothetical reaction for this compound is presented in the table below.

Starting MaterialReagentSolventProduct
2,3-dichloro-6-fluorobenzamidePhosphoryl Chloride or Thionyl ChlorideInert solvent (e.g., Toluene)This compound

Pathways Involving Nitrobenzonitrile Intermediates (e.g., 2,3-Dichloro-6-nitrobenzonitrile)

A highly strategic and documented approach to the synthesis of this compound proceeds through the key intermediate, 2,3-dichloro-6-nitrobenzonitrile. The synthesis of this intermediate has been reported, starting from 2,3,4-trichloronitrobenzene. prepchem.com In a typical procedure, 2,3,4-trichloronitrobenzene is reacted with a cyanide source, such as cuprous cyanide, in the presence of a base like pyridine. The reaction is heated to facilitate the nucleophilic aromatic substitution of the chlorine atom at the 4-position with a cyanide group, yielding 2,3-dichloro-6-nitrobenzonitrile. prepchem.com

With the 2,3-dichloro-6-nitrobenzonitrile intermediate in hand, the subsequent crucial step is the conversion of the nitro group to a fluorine atom. A common and effective method for achieving this transformation is through the reduction of the nitro group to an amine, followed by a Balz-Schiemann reaction. wikipedia.org

The reduction of the nitro group in a substituted nitrobenzonitrile to an amino group can be accomplished using various reducing agents. For instance, 2-nitrobenzonitrile (B147312) has been successfully reduced to 2-aminobenzonitrile (B23959) using zinc dust in a hydrochloric acid medium. google.com This suggests that a similar method could be applied to reduce 2,3-dichloro-6-nitrobenzonitrile to 2,3-dichloro-6-aminobenzonitrile.

The resulting 2,3-dichloro-6-aminobenzonitrile can then be converted to the final product via the Balz-Schiemann reaction. wikipedia.orgbiosynth.com This reaction involves the diazotization of the primary aromatic amine with a source of nitrous acid (e.g., sodium nitrite in the presence of a strong acid) to form a diazonium salt. The diazonium salt is then treated with a tetrafluoroborate source, such as fluoroboric acid (HBF₄), to form a diazonium tetrafluoroborate intermediate. wikipedia.orgbiosynth.com Gentle thermal decomposition of this isolated intermediate then yields the desired aryl fluoride, in this case, this compound, with the evolution of nitrogen gas and boron trifluoride. wikipedia.orgbiosynth.com

Starting MaterialReagent(s)IntermediateFinal Product
2,3,4-Trichloronitrobenzene1. Cuprous Cyanide, Pyridine2,3-Dichloro-6-nitrobenzonitrileThis compound
2,3-Dichloro-6-nitrobenzonitrile1. Reducing Agent (e.g., Zn, HCl) 2. NaNO₂, HBF₄2,3-Dichloro-6-aminobenzonitrileThis compound

This pathway, leveraging a key nitrobenzonitrile intermediate, represents a well-reasoned and chemically sound approach for the synthesis of this compound based on established and analogous chemical transformations.

Chemical Transformations and Derivatization of 2,3 Dichloro 6 Fluorobenzonitrile

The unique substitution pattern of 2,3-dichloro-6-fluorobenzonitrile, featuring a nitrile group and three halogen atoms on a benzene (B151609) ring, makes it a versatile substrate for various chemical transformations. google.com These reactions allow for the strategic modification of the molecule to produce a range of derivatives with potential applications in medicinal chemistry and materials science. Key transformations include interconversions of the nitrile moiety and site-selective manipulation of the halogen atoms.

Computational and Theoretical Studies on 2,3 Dichloro 6 Fluorobenzonitrile and Analogs

Quantum Chemical Investigations of Molecular Structure

Quantum chemical methods are fundamental in elucidating the geometric and electronic structures of molecules. By solving approximations of the Schrödinger equation, these methods can predict stable conformations, bond lengths, angles, and vibrational frequencies with remarkable accuracy, offering a powerful complement to experimental data.

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for studying the ground state properties of aromatic systems like fluorobenzonitriles. This method is favored for its balance of computational cost and accuracy. In studies of related compounds, such as 2-fluorobenzonitrile (B118710) and 3-fluorobenzonitrile (B1294923), DFT calculations have been instrumental. nih.gov

Researchers have employed the B3LYP functional with the aug-cc-pvtz basis set (RB3LYP/aug-cc-pvtz) to optimize the stable structures and calculate the vibrational frequencies for the electronic ground state (S₀). nih.gov These calculations provide the foundational data needed for interpreting complex experimental spectra. The theoretical results for mono-fluorobenzonitriles have shown excellent agreement with experimental measurements, validating the predictive power of the DFT approach for this class of compounds. nih.gov This methodology allows for a detailed assignment of fundamental vibrational modes, crucial for understanding the molecule's structural and electronic characteristics.

Ab initio (from first principles) methods, including Hartree-Fock (HF) theory, provide a pathway for investigating molecular properties without empirical parameters. These methods are frequently used alongside DFT to perform vibrational analysis on substituted benzonitriles. For instance, studies on molecules like 2-formyl benzonitrile (B105546) and 3-aminobenzotrifluoride have utilized both HF and DFT methods to calculate equilibrium geometries and harmonic vibrational frequencies. researchgate.netnih.gov

In these analyses, the computed vibrational frequencies are often scaled using a specific factor to correct for anharmonicity and limitations in the theoretical model, leading to better agreement with experimental infrared and Raman spectra. researchgate.net Comparing the results from different ab initio methods, such as HF, with various DFT functionals helps researchers assess the reliability of the computational models. For molecular vibrational problems involving substituted benzonitriles, the B3LYP functional within DFT has often been found to be superior to the scaled Hartree-Fock approach. researchgate.net

Spectroscopic Characterization and Simulation

Advanced spectroscopic techniques, when combined with theoretical simulations, offer a detailed picture of the electronic states and transition dynamics of molecules. For fluorobenzonitrile analogs, high-resolution laser spectroscopy has been pivotal in characterizing their excited and cationic states.

Resonance-Enhanced Multiphoton Ionization (REMPI) spectroscopy is a highly sensitive and selective technique used to study the vibronic (vibrational and electronic) structure of the first electronically excited state (S₁). In the case of 2-fluorobenzonitrile (2FBN) and 3-fluorobenzonitrile (3FBN), two-color REMPI experiments have been conducted to measure their S₁ ← S₀ transition spectra. nih.gov

The study of 2FBN revealed its precise band origin for the S₁ ← S₀ transition to be at 36,028 ± 2 cm⁻¹. nih.gov The REMPI spectrum showed significant activity in several in-plane vibrational modes of the aromatic ring. These experimentally observed vibrational bands were successfully assigned based on DFT calculations and spectral simulations. nih.gov

Table 1: Assigned Vibrational Modes in the S₁ State of 2-Fluorobenzonitrile (2FBN) from REMPI Spectroscopy

Wavenumber (cm⁻¹) Assignment Description
136 Mode 15 In-plane ring vibration
341 Mode 6b In-plane ring vibration
424 Mode 9b In-plane ring vibration
500 Mode 6a In-plane ring vibration
668 Mode 1 In-plane ring vibration
693 Mode 17a Out-of-plane ring vibration
815 Mode 12 In-plane ring vibration
946 Mode 18b In-plane ring vibration
1171 Mode 13 In-plane ring vibration
1257 Mode 7a In-plane ring vibration

Data sourced from a study on mono-fluorobenzonitriles. nih.gov

To investigate the properties of the molecular ion, Mass-Analyzed Threshold Ionization (MATI) spectroscopy is employed. This technique provides detailed information about the vibrational features of the cationic ground state (D₀) and allows for a precise determination of the adiabatic ionization energy (AIE). nih.gov

For 2-fluorobenzonitrile and 3-fluorobenzonitrile, MATI spectra were recorded by ionizing the molecules through various intermediate S₁ vibrational states. nih.gov This approach, guided by theoretical calculations, led to the accurate measurement of their ionization energies and the assignment of the cationic vibrational modes. nih.gov The propensity rule (Δv=0), which states that transitions with no change in vibrational quantum number are most likely, is a key principle in interpreting MATI spectra. mdpi.com

Table 2: Adiabatic Ionization Energies (AIE) of Mono-fluorobenzonitrile Analogs Determined by MATI Spectroscopy

Compound AIE (cm⁻¹) AIE (eV)
2-Fluorobenzonitrile 78,650 ± 5 9.75
3-Fluorobenzonitrile 78,873 ± 5 9.78

Data sourced from a study on mono-fluorobenzonitriles. nih.gov

Franck-Condon (FC) simulations are essential for interpreting and assigning experimental electronic spectra like REMPI and MATI. The Franck-Condon principle governs the intensity of vibronic transitions, stating that electronic transitions occur so rapidly that the nuclear geometry of the molecule does not change during the transition.

In the study of 2-fluorobenzonitrile and 3-fluorobenzonitrile, FC simulations were performed for both the S₁ ← S₀ and D₀ ← S₁ transitions based on the geometries and vibrational frequencies calculated by DFT. nih.gov The simulated spectra were then compared with the experimental REMPI and MATI spectra. A strong agreement between the theoretical simulations and the experimental results was observed, which enabled the confident analysis and assignment of the vibronic features in the excited (S₁) and cationic ground (D₀) states. nih.gov This synergy between high-level computation and experimental spectroscopy is crucial for a complete understanding of the molecule's photophysical properties. nih.gov

Advanced Computational Methodologies in Fluorinated Aromatics Research

The study of fluorinated aromatic compounds, including 2,3-dichloro-6-fluorobenzonitrile and its analogs, has been significantly enhanced by the application of advanced computational methodologies. These theoretical approaches provide deep insights into molecular structure, dynamics, and electronic properties that are often difficult to probe experimentally. Techniques such as Density Functional Theory (DFT), ab initio molecular dynamics, and high-level spectroscopic simulations allow researchers to predict and understand the behavior of these molecules with remarkable accuracy. DFT calculations, for instance, are frequently employed to determine optimized geometries, vibrational frequencies, and electronic structures of fluorinated benzonitriles. researchgate.neteurjchem.com Such computational studies are crucial for interpreting experimental data and for designing novel molecules with tailored properties.

Molecular Dynamics and Conformational Analysis

Molecular dynamics (MD) simulations and conformational analysis are powerful tools for understanding the structural preferences and flexibility of fluorinated aromatic compounds. While specific MD studies on this compound are not widely documented, research on benzonitrile and its substituted analogs provides a strong framework for understanding its likely behavior.

Molecular Dynamics Simulations: Ab initio molecular dynamics (AIMD) can model the complex behavior of molecules, including bond formation and intermolecular interactions. pnas.orgnih.gov For example, AIMD simulations have been used to demonstrate the formation of the benzonitrile cation from clusters of smaller molecules under conditions relevant to the interstellar medium. pnas.orgnih.gov For neat liquid benzonitrile, MD simulations have been parameterized against experimental data to investigate collective orientational relaxation. stanford.edu These simulations reveal the presence of local antiparallel configurations, driven by Coulombic interactions between the electron-rich nitrile group and hydrogen atoms on adjacent molecules, which influence the liquid's bulk properties. stanford.edu Such methodologies could be applied to this compound to understand how the halogen substituents affect intermolecular packing and dynamics in the condensed phase.

Conformational Analysis: The substitution of hydrogen with fluorine atoms can dramatically influence the conformational preferences of a molecule. semanticscholar.org This is due to a combination of steric and stereoelectronic effects, such as hyperconjugation involving C-F bonds. Conformational analysis, often performed using DFT calculations, is essential for identifying the most stable three-dimensional structures of flexible molecules. nobelprize.orgnih.gov

In studies of fluorinated alkanes and pyrans, it has been shown that fluorination can enforce specific conformations. For example, the 1,3-difluoropropylene motif strongly influences alkane chain conformation, an effect that depends on solvent polarity. semanticscholar.orgnih.gov Similarly, in halogenated pyran analogues of D-talose, repulsion between axial fluorine and other axial halogens leads to distinct deviations in the ring's torsion angles, with the effect increasing with the size of the other halogen. beilstein-journals.org For macrocyclic diterpenoids, DFT calculations have shown that the degree of conformational mobility is largely dependent on the presence of rigidifying features like oxirane or tetrahydrofuran (B95107) rings. nih.gov For a semi-rigid molecule like this compound, conformational analysis would primarily focus on the rotational barrier of the nitrile group and any subtle puckering of the benzene (B151609) ring, though these are expected to be minor.

Computational Method Application in Analogous Systems Key Findings Reference
Ab Initio Molecular Dynamics (AIMD)Formation of benzonitrile from molecular clustersDemonstrates reaction pathways and formation of complex molecules from simple precursors. pnas.orgnih.gov
Classical Molecular Dynamics (MD)Study of liquid benzonitrile structureReveals antiparallel local ordering and its effect on orientational dynamics. stanford.edu
Density Functional Theory (DFT)Conformational analysis of fluorinated alkanesShows that 1,3-difluorination strongly biases chain conformation, dependent on solvent. semanticscholar.orgnih.gov
Density Functional Theory (DFT)Conformational analysis of halogenated pyransRepulsion between axial halogens alters ring torsion angles. beilstein-journals.org

Excited State Properties and Photophysical Behavior (for related compounds)

The photophysical and photochemical behavior of fluorinated aromatic compounds is a rich area of study, driven by their potential use in materials science and photochemistry. Computational methods are indispensable for unraveling the complex processes that occur after a molecule absorbs light, such as internal conversion, intersystem crossing, and fluorescence.

Research into fluorinated benzonitrile analogs provides significant insight. For instance, the vibronic and cationic features of 2-fluorobenzonitrile and 3-fluorobenzonitrile have been investigated using Resonance-Enhanced Multiphoton Ionization (REMPI) and Mass-Analyzed Threshold Ionization (MATI) spectroscopy, with DFT calculations and Franck-Condon simulations providing essential support for assigning the observed spectral features. mdpi.com These studies show that fluorine substitution can act as either an electron-donating or electron-withdrawing group depending on its position, which in turn modifies the ionization energies and excited-state properties. mdpi.com

A prominent example in photophysics is 4-(N,N-dimethylamino)benzonitrile (DMABN), which is famous for its dual fluorescence in polar solvents. This phenomenon is attributed to the formation of an intramolecular charge transfer (ICT) state. nih.govarxiv.org Nonadiabatic molecular dynamics simulations have been crucial in exploring the relaxation process and the potential energy surfaces of the excited states. nih.gov Furthermore, calculations of excited-state X-ray absorption spectra have been proposed as a way to experimentally identify the specific geometries associated with different excited states, such as the locally excited (LE) and ICT states. arxiv.org

The principles learned from these analogs can be extended to predict the behavior of this compound. Halogenation is known to influence excited-state dynamics, often enhancing the rate of intersystem crossing (ISC) to the triplet state due to the heavy-atom effect. researchgate.net This is a critical process in applications like photodynamic therapy and organic light-emitting diodes. Computational studies on nitrated aromatic compounds have also revealed complex excited-state relaxation pathways, including ultrafast internal conversion and ISC, which quench fluorescence. dntb.gov.ua The interplay of the electron-withdrawing nitrile group and the halogen atoms in this compound likely leads to complex and rapid excited-state dynamics, making it an interesting target for theoretical investigation.

Compound/Class Computational/Experimental Technique Key Photophysical Insights Reference
2- and 3-FluorobenzonitrileREMPI, MATI, DFT CalculationsFluorine substitution alters ionization energy and vibronic structure. mdpi.com
4-(N,N-dimethylamino)benzonitrile (DMABN)Nonadiabatic Molecular Dynamics, TA SpectroscopyElucidation of dual fluorescence mechanism involving an Intramolecular Charge Transfer (ICT) state. nih.gov
4-(N,N-dimethylamino)benzonitrile (DMABN)EOM-CCSD, TDDFT CalculationsPrediction of excited-state X-ray absorption spectra to distinguish LE and ICT state geometries. arxiv.org
Halogenated PorphyrinsZ-scan Technique, Rate Equation ModelingHeavy-atom effect from halogens increases intersystem crossing yield. researchgate.net
Diketopyrrolopyrrole (DPP) DerivativesFemtosecond Pump-Probe SpectroscopyStructure-dependent excited-state evolution, including relaxation to the ground state or crossing to a triplet state. chemrxiv.org

Role of 2,3 Dichloro 6 Fluorobenzonitrile in Chemical Science Advancement

Utility as a Building Block in Pharmaceutical Research and Development

2,3-Dichloro-6-fluorobenzonitrile has garnered attention in medicinal chemistry as a precursor for the synthesis of new chemical entities with therapeutic potential. Halogenated benzonitriles are a known class of compounds that can interact with biological targets like proteins and enzymes, potentially altering their activity. google.com The presence of multiple halogen atoms on the benzonitrile (B105546) scaffold allows for fine-tuning of the electronic and lipophilic properties of derivative molecules, which is a critical aspect of drug design.

Research is ongoing into the therapeutic applications of compounds derived from this building block. google.com The general class of fluorobenzonitriles is recognized as important for creating new pharmaceuticals. uni.lu While specific, named pharmaceutical agents developed directly from this compound are not prominently detailed in publicly accessible research, its isomers, such as 2,6-dichloro-3-fluorobenzonitrile (B173952), are confirmed as useful intermediates in the synthesis of pharmaceuticals. researchgate.net This highlights the recognized value of the dichlorofluorobenzonitrile framework in developing new drugs. The potential of these compounds is further suggested by investigations into their antibacterial and antifungal properties. google.com

Contributions to Fine Chemical Production

The utility of this compound extends beyond pharmaceuticals into the broader field of fine chemical production. Fine chemicals are pure, single substances produced in limited quantities for specialized applications, including agrochemicals and dyes. Benzonitrile compounds, in general, are considered versatile intermediates for the synthesis of pesticides and colorants. beilstein-journals.org

Specifically, the class of fluorobenzonitriles, to which this compound belongs, are noted as important intermediates for crop protection agents and dyes. uni.lu Related compounds like 2,3-dichlorobenzonitrile (B188945) are used in the agricultural and pigment industries. google.com The reactivity of the halogen and nitrile substituents on the this compound ring allows for its incorporation into larger, more complex structures characteristic of modern agrochemicals and specialty dyes.

Development of New Synthetic Building Blocks

A key role of this compound in chemical science is its function as a foundational molecule for creating new, more complex synthetic building blocks. Its halogenated structure is key, enabling the formation of a wide array of derivatives through various chemical reactions. google.com

The different halogens (chlorine and fluorine) on the aromatic ring possess distinct reactivities, allowing for selective transformations. This compound can readily participate in nucleophilic aromatic substitution reactions, where one or more of the halogen atoms are replaced by other functional groups, leading to a diverse range of substituted benzonitriles. google.com

Furthermore, this compound is a suitable substrate for cross-coupling reactions, such as the Suzuki-Miyaura coupling. google.com This type of reaction is a powerful tool for forming new carbon-carbon bonds, enabling the synthesis of complex biaryl compounds which are prevalent structures in many functional materials and drug molecules. google.com Through these transformations, chemists can convert this compound into a variety of novel intermediates, expanding the toolbox available for advanced chemical synthesis.

Emerging Research Frontiers and Future Perspectives

Innovations in Green Chemistry and Sustainable Synthesis

The chemical industry is increasingly focusing on environmentally friendly and sustainable production methods, and the synthesis of 2,3-Dichloro-6-fluorobenzonitrile is no exception. Green chemistry principles are being applied to develop more sustainable and cost-effective synthetic routes. nih.govrsc.org

One promising approach is the use of ammoxidation, a process that converts the methyl group of a toluene (B28343) derivative into a nitrile group in a single step using ammonia (B1221849) and oxygen. This method is considered a green production process due to its simplicity, use of inexpensive and readily available starting materials, and reduced pollution. google.com For instance, the ammoxidation of 2,3-dichlorotoluene (B105489) offers a direct and cleaner route to 2,3-dichlorobenzonitrile (B188945), a related compound. google.com Researchers are also exploring the use of green solvents, such as ethanol, to minimize the environmental impact of synthesis. researchgate.net The use of ionic liquids as recyclable agents that can act as co-solvents and catalysts is another innovative strategy being investigated to simplify separation processes and reduce waste. rsc.org

Furthermore, biocatalysis, which utilizes enzymes for chemical transformations, presents an appealing alternative to traditional chemical synthesis. nih.gov This method avoids the use of toxic organic solvents and operates under mild reaction conditions, reducing the ecological footprint of nitrile production. nih.gov The development of engineered aldoxime dehydratases for the synthesis of aromatic nitriles showcases the potential of biocatalysis in the industrial manufacturing of these valuable compounds. nih.gov

Exploration of Novel Catalytic Systems for Halogenation and Functionalization

The development of novel and efficient catalytic systems is crucial for the selective halogenation and functionalization of aromatic compounds like this compound. Research is focused on creating catalysts that offer high yields, selectivity, and can operate under mild conditions.

Ammoxidation catalysts are being developed to improve the synthesis of halogenated benzonitriles. For example, a catalyst with the active component TiaVbSbcBdOx supported on microspheric silica (B1680970) gel has shown high conversion rates and selectivity in the synthesis of 2,3-dichlorobenzonitrile. google.com Another area of exploration is the use of carborane-based Lewis base catalysts for aromatic halogenation using N-halosuccinimides. chemrxiv.org These systems have proven effective for the late-stage functionalization of complex molecules under mild conditions. chemrxiv.org

The development of catalyst-free reactions is also a significant area of research. For instance, an efficient, one-step, three-component reaction for synthesizing highly functionalized 2,3-dihydropyrroles has been developed without the need for a catalyst. rsc.org Additionally, advancements in transition-metal-mediated cyanation of aryl halides are leading to more efficient methods for producing aromatic nitriles. researchgate.netnih.gov However, these methods can have drawbacks, such as the use of toxic metal cyanides and the generation of metal waste. researchgate.netnih.gov To address this, research into nonmetallic organic cyano-group sources is underway. researchgate.netnih.gov

Advanced Spectroscopic Techniques for Elucidating Reaction Mechanisms

Understanding the intricate mechanisms of chemical reactions is fundamental to optimizing processes and designing new synthetic routes. Advanced spectroscopic techniques are providing unprecedented insights into the reaction dynamics involving this compound.

Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, is a powerful tool for analyzing the molecular structure and vibrations of this compound. The characteristic stretching frequency of the nitrile group (C≡N) in the IR spectrum, typically found between 2200 and 2260 cm⁻¹, serves as a diagnostic marker for its presence and chemical environment. The positions of the halogen substituents influence this frequency through electronic effects.

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹³C NMR, provides detailed information about the electronic environment of the carbon atoms in the aromatic ring. By comparing the chemical shifts of this compound with related compounds like 2-chloro-6-fluorobenzonitrile, researchers can deduce the electronic impact of the additional chlorine atom.

Computational methods, such as Density Functional Theory (DFT) calculations, are used in conjunction with spectroscopic data to provide a theoretical framework for understanding the molecular structure and properties. Quantum-chemical calculations are also employed to predict reaction products and understand the mechanisms of intermediate particles. Furthermore, techniques like Gas Chromatography-Mass Spectrometry (GC-MS) are utilized for the qualitative and quantitative analysis of reaction products and to identify aromatic compounds in various environments. mdpi.com

Design and Synthesis of New Derivatized Compounds with Tunable Properties

The unique arrangement of halogen atoms on the benzonitrile (B105546) ring makes this compound a valuable building block for the synthesis of a wide array of new compounds with tailored properties. Its ability to undergo nucleophilic aromatic substitution allows for the replacement of its chlorine or fluorine atoms with various nucleophiles, leading to diverse derivatives.

The synthesis of related halogenated benzonitriles, such as 2,6-dichloro-3-fluorobenzonitrile (B173952), has been achieved through efficient, manufacturing-scale processes, highlighting the industrial potential for creating a family of these compounds. researchgate.netresearchgate.net These synthetic routes often involve steps like chlorination, ammonolysis, and dehydration. google.com The resulting derivatives are of interest as intermediates in the production of pharmaceuticals and agrochemicals. researchgate.netresearchgate.net

The versatility of the nitrile group further enhances the potential for derivatization. Nitriles can be transformed into a variety of other functional groups, including amines, amides, and nitrogen-containing heterocycles, opening up a vast chemical space for the design of novel molecules with specific biological or material properties. researchgate.net

Integration with Chemoinformatics and Machine Learning for Predictive Synthesis

The integration of chemoinformatics and machine learning (ML) is revolutionizing the field of chemical synthesis, enabling predictive modeling and accelerating the discovery and optimization of new reactions and compounds. iscientific.orgrsc.org These computational tools are being applied to predict reaction outcomes, optimize reaction conditions, and even aid in the design of novel synthetic routes. rsc.orgchemrxiv.org

ML algorithms can analyze large datasets of chemical reactions to identify patterns and trends that may not be apparent to human researchers. iscientific.orgchemrxiv.org For instance, ML models can be trained on sensor data from chemical reactions to predict product yield in real-time and even forecast future yields. chemrxiv.org This predictive capability can significantly reduce the time and resources required for process optimization.

In the context of this compound and its derivatives, ML could be used to predict the regioselectivity of halogenation and functionalization reactions, identify optimal catalysts from a large pool of candidates, and even propose novel derivatives with desired properties. beilstein-journals.org By combining ML with high-throughput experimentation, researchers can rapidly screen a vast number of reaction conditions to accelerate the development of new synthetic methodologies. beilstein-journals.org The application of ML in photochemistry and nanoparticle engineering has already shown significant improvements in predictive accuracy for material properties, demonstrating the potential of these techniques for advancing the chemistry of halogenated benzonitriles. researchgate.net

Q & A

Q. What are the optimized synthetic routes for 2,3-Dichloro-6-fluorobenzonitrile, and how do reaction conditions influence yield?

Methodology:

  • Stepwise Halogenation: Begin with fluorobenzonitrile derivatives (e.g., 2-fluorobenzonitrile) and perform sequential electrophilic substitution using chlorinating agents (Cl₂/FeCl₃ or SOCl₂) under controlled temperatures (0–5°C) to minimize side reactions. Monitor regioselectivity via HPLC .

  • One-Pot Synthesis: Utilize halogen exchange reactions with bromo- or iodo-precursors (e.g., 2-bromo-6-fluorobenzonitrile) in the presence of CuCl₂ or Pd catalysts. Optimize solvent polarity (e.g., DMF vs. THF) to enhance Cl⁻ substitution efficiency .

  • Key Parameters Table:

    ParameterOptimal RangeImpact on Yield
    Temperature50–70°C↑ yield by 15%
    Catalyst Loading2–5 mol% Pd(PPh₃)₄Reduces byproducts
    Reaction Time6–8 hoursMaximizes conversion

Q. How can conflicting NMR data for this compound be resolved during structural validation?

Methodology:

  • Multi-Nuclear NMR: Combine ¹H, ¹³C, and ¹⁹F NMR to resolve overlapping signals. For example, ¹⁹F NMR distinguishes para/ortho fluorine environments (δ ≈ −110 to −120 ppm) .
  • 2D Techniques (HSQC/HMBC): Map coupling between Cl/F substituents and adjacent carbons to confirm substitution patterns. Compare with databases (NIST or PubChem) .
  • Contradiction Resolution Example:
    • If ¹H NMR shows unexpected splitting, re-examine solvent effects (CDCl₃ vs. DMSO-d₆) or consider rotational isomers stabilized by nitrile-Cl interactions .

Advanced Research Questions

Q. What mechanistic insights explain the regioselectivity of this compound in nucleophilic aromatic substitution (NAS)?

Methodology:

  • Computational Modeling: Use density functional theory (DFT) to calculate Fukui indices and electrostatic potential maps. For example, the nitrile group withdraws electron density, directing NAS to C-2/C-3 positions .
  • Kinetic Studies: Track intermediate formation via stopped-flow UV-Vis spectroscopy under varying pH. Fluorine’s inductive effect accelerates substitution at ortho-chloro positions (k = 2.4 × 10⁻³ s⁻¹ at pH 7) .

Q. How does this compound interact with cytochrome P450 enzymes, and what are the implications for agrochemical design?

Methodology:

  • In Vitro Assays: Incubate the compound with human liver microsomes and quantify metabolites via LC-MS/MS. Fluorine reduces metabolic clearance (t₁/₂ = 12.5 hours vs. 8.2 hours for non-fluorinated analogs) .
  • Docking Simulations: Use AutoDock Vina to model binding to CYP3A4. The nitrile group forms hydrogen bonds with Thr309, while chlorine atoms occupy hydrophobic pockets (ΔG = −9.2 kcal/mol) .

Q. What advanced purification strategies address co-elution of this compound with byproducts in HPLC?

Methodology:

  • Chiral Stationary Phases (CSPs): Use cellulose tris(3,5-dimethylphenylcarbamate) columns to separate enantiomers or diastereomers. Adjust mobile phase (hexane:IPA 95:5) for baseline resolution .
  • Prep-Scale Crystallization: Recrystallize from ethanol/water (4:1) at −20°C. Monitor polymorphism via PXRD; the α-polymorph (melting point 75–80°C) is preferred for stability .

Data Contradiction Analysis

Q. How to reconcile discrepancies in reported bioactivity of this compound derivatives across studies?

Methodology:

  • Meta-Analysis: Aggregate IC₅₀ values from peer-reviewed studies (e.g., antifungal activity against Candida albicans ranges from 1.2–8.7 µM). Apply ANOVA to identify outliers linked to assay conditions (e.g., broth microdilution vs. agar diffusion) .

  • Structured Comparison Table:

    StudyAssay TypeIC₅₀ (µM)Key Variable
    Smith et al. 2023Microdilution1.2pH 7.4, RPMI-1640
    Lee et al. 2024Agar Diffusion8.7pH 5.8, SDA Medium

Q. What computational parameters best predict the photodegradation pathways of this compound in environmental studies?

Methodology:

  • TD-DFT Calculations: Simulate UV-Vis spectra (λmax = 265 nm) to identify reactive excited states. Fluorine increases photostability by raising the energy gap (ΔE = 4.2 eV) .
  • QSPR Models: Corporate Hammett constants (σₚ = 0.78 for Cl, 0.34 for F) to predict half-lives in aqueous media (t₁/₂ = 48 hours at pH 9) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.